2-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
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Overview
Description
2-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a heterocyclic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves the condensation of anthranilamide with appropriate aldehydes or ketones in the presence of a catalyst. One common method includes the use of a Lewis acid catalyst such as boron trifluoride (BF3) supported on poly(4-vinylpyridine) to promote the reaction under reflux conditions in ethanol . This method is efficient, cost-effective, and environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of recyclable catalysts and green chemistry principles can further optimize the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
2-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals or organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinazoline-4(3H)-thione: Lacks the nitro group and tetrahydro structure, resulting in different reactivity and properties.
3-nitrophenyl-1-phenylquinazoline-4(1H)-thione: Similar structure but without the tetrahydro modification, affecting its chemical behavior.
Uniqueness
2-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to its combination of a nitro group, phenyl substituents, and a tetrahydroquinazoline core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-nitrophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-23(25)16-10-6-7-14(13-16)19-21-20(26)17-11-4-5-12-18(17)22(19)15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDWWMIEEYAGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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